molecular formula C14H15NO4 B8016819 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8016819
M. Wt: 261.27 g/mol
InChI Key: KKCBBZNBFZHTQE-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a benzyloxycarbonyl (Cbz)-protected amine group and a carboxylic acid moiety. Its rigid BCP scaffold, which replaces traditional aromatic systems like phenyl rings, enhances metabolic stability and reduces conformational flexibility, making it valuable in drug design as a bioisostere . The Cbz group provides orthogonal protection for the amine, enabling selective deprotection during synthetic workflows . This compound is synthesized via photochemical or stepwise functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid), a key intermediate in medicinal chemistry .

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-11(17)13-7-14(8-13,9-13)15-12(18)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCBBZNBFZHTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition of Propellane

The most robust method involves the in flow photochemical reaction between [1.1.1]propellane (4 ) and diacetyl (5 ) under 365 nm irradiation. This mercury lamp-free process generates diketone 6 (1 kg scale in 6 hours), which undergoes haloform reaction with bromine and sodium hydroxide to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) at 500 g scale.

Propellane (4) + Diacetyl (5)365 nm, flowDiketone 6Br2,NaOHDiacid 1\text{Propellane (4) + Diacetyl (5)} \xrightarrow{\text{365 nm, flow}} \text{Diketone 6} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{Diacid 1}

Key advantages :

  • Eliminates quartz vessels and hazardous mercury lamps.

  • Achieves >90% conversion in flow conditions.

Selective Functionalization of the Diacid

Mono-Esterification for Carboxylic Acid Protection

To selectively modify one carboxylic acid group, diacid 1 undergoes partial esterification. Using methanol and N,N'-dicyclohexylcarbodiimide (DCC), the mono-methyl ester 2 forms under controlled stoichiometry.

Diacid 1MeOH, DCCMono-methyl ester 2\text{Diacid 1} \xrightarrow{\text{MeOH, DCC}} \text{Mono-methyl ester 2}

Optimization insights :

  • Stoichiometric ratios (1:1.05 diacid:DCC) minimize diester formation.

  • Yields: 65–72% after silica gel purification.

Cbz Protection of the Amine

The amine group in 5 is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Schotten-Baumann Acylation

Reaction with Cbz-Cl in a biphasic system (dichloromethane/water) in the presence of sodium carbonate affords 6 with high regioselectivity.

Amine HCl 5Cbz-Cl, Na2CO3Cbz-protected amine 6\text{Amine HCl 5} \xrightarrow{\text{Cbz-Cl, Na}2\text{CO}3} \text{Cbz-protected amine 6}

Performance metrics :

  • pH control (8–9) ensures minimal ester hydrolysis.

  • Yield: 85–90%.

Ester Hydrolysis to Carboxylic Acid

The methyl ester in 6 is cleaved under basic conditions to regenerate the carboxylic acid, yielding the target compound 7 .

Saponification with Lithium Hydroxide

Lithium hydroxide in tetrahydrofuran (THF)/water selectively hydrolyzes the ester without affecting the Cbz group.

Cbz-protected amine 6LiOH, THF/H2O3-[(Benzyloxy)carbonyl]aminobicyclo[1.1.1]pentane-1-carboxylic acid (7)\text{Cbz-protected amine 6} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid (7)}

Process highlights :

  • Reaction time: 12 hours at room temperature.

  • Yield: 95% after acidification.

Alternative Synthetic Routes and Comparative Analysis

Direct Amination of Bicyclo[1.1.1]pentane Derivatives

An alternative strategy employs Hofmann degradation of mono-amide 8 , derived from partial amidation of 1 . Treatment with bromine and sodium hydroxide converts 8 to amine 9 , which is subsequently Cbz-protected.

Diacid 1NH3Mono-amide 8Br2,NaOHAmine 9Cbz-Cl7\text{Diacid 1} \xrightarrow{\text{NH}3} \text{Mono-amide 8} \xrightarrow{\text{Br}2, \text{NaOH}} \text{Amine 9} \xrightarrow{\text{Cbz-Cl}} \text{7}

Challenges :

  • Low selectivity in mono-amide formation (45–50% yield).

  • Requires rigorous purification to remove diamide byproducts.

Radical-Based Approaches

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH2Ph), 4.85 (br s, 1H, NH), 2.75–2.65 (m, 2H, bridgehead H), 2.30–2.20 (m, 2H, bridgehead H).

  • HRMS : m/z calcd for C14H15NO4 [M+H]+: 262.1079; found: 262.1075.

Purity Assessment

  • HPLC (C18 column, 0.1% TFA in H2O/MeCN): >98% purity at 254 nm.

Scalability and Industrial Relevance

The photochemical flow synthesis of 1 enables kilogram-scale production, addressing a critical bottleneck in medicinal chemistry. Subsequent functionalization steps (Curtius rearrangement, Cbz protection) have been demonstrated at 100 g scale with minimal yield attrition .

Chemical Reactions Analysis

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

BCP-COOH is characterized by its bicyclic structure, which provides unique steric and electronic properties that can be exploited in drug design and synthesis. The compound features a benzyloxycarbonyl group, which enhances its stability and solubility in biological systems.

Medicinal Chemistry Applications

BCP-COOH serves as a versatile building block in the synthesis of bioactive compounds. Its applications in medicinal chemistry can be summarized as follows:

  • Synthesis of Peptides : BCP-COOH can be used to synthesize peptide derivatives that exhibit enhanced pharmacological properties. The bicyclic structure allows for the incorporation of conformational constraints, which can improve binding affinity to biological targets .
  • Drug Development : The compound has been utilized in the development of novel drugs targeting various diseases, including cancer and neurological disorders. Its unique structure allows for modifications that can lead to increased efficacy and reduced side effects .
  • Prodrug Formulation : BCP-COOH can be employed in the formulation of prodrugs, which enhance the bioavailability of active pharmaceutical ingredients (APIs). The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active drug in situ .

Synthetic Applications

In synthetic organic chemistry, BCP-COOH is valued for its ability to serve as a precursor for various transformations:

  • Functionalization Reactions : The carboxylic acid group in BCP-COOH can undergo various functionalization reactions, such as esterification and amidation, allowing chemists to create a range of derivatives with diverse functionalities .
  • Building Block for Complex Molecules : BCP-COOH is frequently used as a building block for constructing more complex organic molecules. It has been involved in the synthesis of compounds with potential therapeutic applications, showcasing its utility in creating structurally diverse libraries .

Case Study 1: Synthesis of Bicyclo[1.1.1]pentane Derivatives

A study demonstrated the large-scale synthesis of bicyclo[1.1.1]pentane derivatives using BCP-COOH as a starting material. The researchers employed flow photochemical methods to produce significant quantities of bicyclic compounds efficiently, highlighting the scalability of reactions involving BCP-COOH .

Case Study 2: Development of Anticancer Agents

Another investigation focused on the use of BCP-COOH derivatives in developing anticancer agents. Modifications to the bicyclic core led to compounds that exhibited promising activity against various cancer cell lines, suggesting that BCP-COOH could be a valuable scaffold for future drug discovery efforts .

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules, potentially modulating their activity. The benzyloxycarbonyl group can be selectively removed or modified to enhance the compound’s activity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula CAS Number Key Properties Applications
3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid Cbz-protected amine, carboxylic acid C₁₅H₁₇NO₄ 1859134-50-1 Orthogonal amine protection; rigid scaffold Peptide synthesis, bioisosteric replacement
3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid Boc-protected amine, carboxylic acid C₁₂H₁₉NO₄ 303752-38-7 Acid-labile protection; improved solubility Solid-phase peptide synthesis
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride Free amine, carboxylic acid C₆H₁₀ClNO₂ 676371-65-6 High reactivity; polar GABA analogues, peptide backbone modification
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Trifluoromethyl, carboxylic acid C₇H₇F₃O₂ 224584-18-3 Enhanced lipophilicity; electron-withdrawing effects Fluorinated drug candidates
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Methyl ester, carboxylic acid C₈H₁₀O₄ 83249-10-9 Ester hydrolysis versatility Intermediate for further functionalization

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl derivative (LogD = 1.8) exhibits higher membrane permeability compared to the polar Cbz- and Boc-protected analogues (LogD = 0.5–1.2) .
  • Metabolic Stability: BCP derivatives resist cytochrome P450 oxidation due to their non-aromatic, strain-rich structure, outperforming traditional phenyl rings .
  • Peptide Incorporation: The Cbz-protected amino acid is used in solution-phase peptide synthesis, while the Boc variant is preferred for solid-phase techniques due to its compatibility with Fmoc chemistry .

Research Findings and Challenges

  • Scalability : Photochemical synthesis of BCP-diacid (parent compound) has been optimized for multigram production (up to 200 g) using flow chemistry, avoiding toxic mercury lamps .
  • Limitations : Steric hindrance from the BCP scaffold can reduce reactivity in nucleophilic substitutions, necessitating tailored conditions (e.g., HATU/TEA in DMF for amide coupling) .
  • Emerging Analogues : Derivatives like 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrate expanded utility in kinase inhibitors, highlighting the scaffold’s versatility .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 1935125-14-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.28 g/mol
  • Purity : 97%
  • IUPAC Name : 3-(((benzyloxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Structure : The compound features a bicyclo[1.1.1]pentane core, which is known for its strain and unique reactivity profiles.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : The bicyclo[1.1.1]pentane structure can be synthesized through various methods, including photochemical reactions and coupling reactions.
  • Functionalization : The introduction of the benzyloxycarbonyl group is achieved through standard amination techniques.
  • Purification : The final product is purified to ensure high purity levels suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have shown that derivatives of bicyclo[1.1.1]pentane compounds exhibit significant anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting key signaling pathways.
  • Case Study : A study demonstrated that a related bicyclic compound significantly reduced tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity:

  • Testing Against Pathogens : In vitro tests revealed effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Synergistic Effects : When combined with other antibiotics, enhanced efficacy was observed, suggesting possible applications in combination therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of bicyclo[1.1.1]pentane derivatives is crucial for optimizing their biological activities:

  • Modification Studies : Alterations to the benzyloxycarbonyl group have been shown to influence both potency and selectivity towards different biological targets .
  • Bioisosterism : The bicyclic structure serves as a bioisostere for traditional aromatic systems, improving solubility and metabolic stability while maintaining biological activity .

Data Table of Biological Activities

Activity TypeTest Organism/ModelResultReference
AnticancerXenograft modelsSignificant tumor reduction
AntimicrobialVarious bacterial strainsEffective against multiple strains
Enzyme InhibitionSpecific cancer targetsIC50 values < 10 µM

Q & A

Q. What precautions are necessary when using toxic reagents (e.g., diphenyl phosphoryl azide) in its synthesis?

  • Methodological Answer : Diphenyl phosphoryl azide requires handling in a fume hood with nitrile gloves. Quench excess reagent with aqueous NaNO₂ (0.1 M) before disposal. Reaction workup should include multiple brine washes to remove residual azide .

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